Technical Guide: Physical Properties of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
Technical Guide: Physical Properties of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, a key chiral intermediate in pharmaceutical synthesis. The information is presented to support research and development activities in medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, with the CAS number 131878-23-4, is a white to off-white crystalline solid.[1] It is a chiral pyrrolidine derivative that serves as a valuable building block in the synthesis of complex molecular structures, particularly in the development of active pharmaceutical ingredients (APIs) for neuropharmacology and in peptide synthesis.[2] The presence of the benzyl group on the pyrrolidine nitrogen and the tert-butoxycarbonyl (Boc) protecting group on the amine are key features of its chemical structure.[2]
Data Presentation: Physical Property Summary
The quantitative physical properties of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 276.37 g/mol | [1][3][4] |
| Melting Point | 77-81 °C (lit.) | [1][5] |
| 78.0 to 81.0 °C | [2] | |
| Boiling Point | 385.1±31.0 °C (Predicted) | [5] |
| Density | Data not consistently available | |
| Optical Rotation | [α]²⁰/D +17.0 to +20.0° (c=2, EtOH) | [2] |
| logP (Partition Coefficient) | 3.172 | [1] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Solubility | Soluble in some organic solvents | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is finely crushed into a powder.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
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Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point (approximately 70 °C), the heating rate is reduced to 1-2 °C per minute.
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Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.
Optical Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by the chiral compound, which is indicative of its stereochemistry.
Methodology:
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Solution Preparation: A precise concentration of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., ethanol, as cited). For example, a concentration of 2 g/100 mL (c=2).
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Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.
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Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20 °C).
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Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Mandatory Visualization
Synthetic Pathway of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
The following diagram illustrates a common synthetic route for the preparation of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine. This pathway highlights its role as a derivative of a chiral precursor.
Caption: Synthetic route for (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.
References
- 1. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE - Safety Data Sheet [chemicalbook.com]
- 2. (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine|CAS 131878-23-4 [benchchem.com]
- 3. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE | 131878-23-4 [chemicalbook.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE CAS#: 131878-23-4 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
